tert-Butylbenzylglycinatehydrochloride
Description
tert-Butylbenzylglycinate hydrochloride is a synthetic organic compound characterized by a glycine backbone substituted with a tert-butyl group and a benzyl moiety, stabilized as a hydrochloride salt. These analogs are frequently utilized in pharmaceutical synthesis and material science due to their stability, solubility, and reactivity .
Properties
Molecular Formula |
C13H20ClNO2 |
|---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
tert-butyl 2-(benzylamino)acetate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11;/h4-8,14H,9-10H2,1-3H3;1H |
InChI Key |
UPIWJJPDQGQPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs from the evidence share key features:
- tert-Butyl group : Enhances steric bulk and metabolic stability.
- Benzyl or aromatic substituents : Influence lipophilicity and binding affinity.
- Hydrochloride salt : Improves aqueous solubility and crystallinity.
Table 1: Structural Comparison
*Note: Calculated data for tert-Butylbenzylglycinate HCl based on structural analogs.
Research Findings and Key Differentiators
- Solubility Advantage: Hydrochloride salts (e.g., ) exhibit superior aqueous solubility compared to non-ionic tert-butyl carbamates (), enhancing bioavailability in drug formulations.
- Synthetic Flexibility : The glycinate backbone in tert-Butylbenzylglycinate HCl allows for easier functionalization than rigid azetidine rings (), broadening its applicability in medicinal chemistry.
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